N'-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrrole ring substituted with a chlorophenyl group and a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves a multi-step processThe final step involves the condensation of the pyrrole derivative with pyrimidin-2-ylsulfanylacetohydrazide under specific reaction conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive compounds.
Materials Science: Investigation into its properties as a potential component in organic semiconductors or photovoltaic materials.
Biological Studies: Examination of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: shares structural similarities with other hydrazides and pyrrole derivatives.
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, exhibit diverse biological activities.
Uniqueness
The uniqueness of N’-[(E)-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide lies in its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18ClN5OS |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-13-9-15(14(2)25(13)17-6-3-5-16(20)10-17)11-23-24-18(26)12-27-19-21-7-4-8-22-19/h3-11H,12H2,1-2H3,(H,24,26)/b23-11+ |
InChI Key |
WINJYYBXVXCGPV-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=N/NC(=O)CSC3=NC=CC=N3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)CSC3=NC=CC=N3 |
Origin of Product |
United States |
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